
N-(2-methoxyphenyl)-5-methyl-1-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-5-methyl-1-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-5-methyl-1-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-5-methyl-1-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are known for their broad-spectrum antimicrobial properties. This compound, with its triazole core, could be investigated for its efficacy against a range of bacterial and fungal pathogens. The unique structure of the molecule may interact with enzymes and receptors in microbial cells, potentially leading to the development of new antimicrobial agents .
Anti-inflammatory and Analgesic Effects
The triazole ring has been associated with anti-inflammatory and analgesic activities. Research could explore the effectiveness of this compound in reducing inflammation and pain, which could be beneficial in the treatment of chronic inflammatory diseases .
Anticancer Potential
Given the triazole’s ability to form non-covalent bonds with biological macromolecules, this compound could be studied for its anticancer properties. It might inhibit the growth of cancer cells by interfering with cell division or signaling pathways .
Antiviral Applications
The triazole moiety is present in several antiviral drugs. This compound could be part of research efforts to discover new treatments for viral infections, including those caused by emerging and re-emerging viruses .
Agrochemical Use
Compounds with a triazole core have found applications in agrochemistry . This particular molecule could be tested as a growth regulator or fungicide to protect crops and improve agricultural productivity .
Material Chemistry
In the field of material chemistry , the compound’s structural features could be utilized in the synthesis of novel materials with specific properties, such as enhanced durability or thermal stability .
Anticonvulsant Properties
Research into the anticonvulsant effects of triazole derivatives could include this compound. Its potential to modulate neurotransmitter systems might make it a candidate for the treatment of epilepsy or other seizure disorders .
Antituberculosis Activity
The fight against tuberculosis (TB) could benefit from the discovery of new drugs. The triazole ring’s presence in TB medications suggests that this compound might have applications in combating Mycobacterium tuberculosis .
properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-1-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14-9-5-6-10-17(14)23-25-19(16(3)31-23)13-28-15(2)21(26-27-28)22(29)24-18-11-7-8-12-20(18)30-4/h5-12H,13H2,1-4H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJUQENGKKWZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole](/img/structure/B2918250.png)
![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2918251.png)
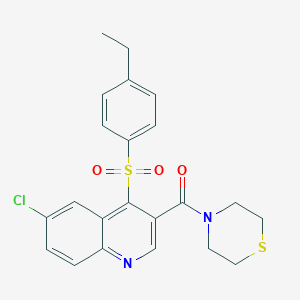
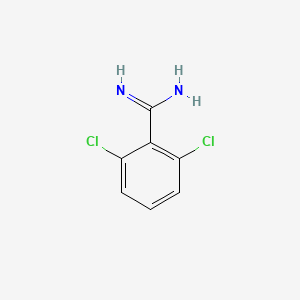
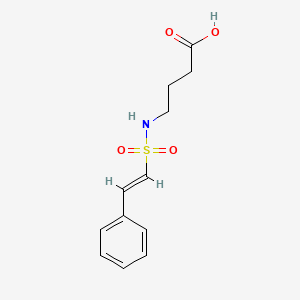

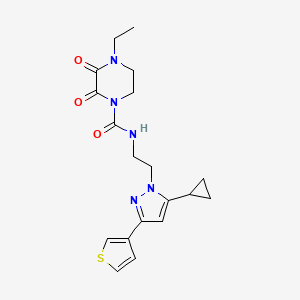
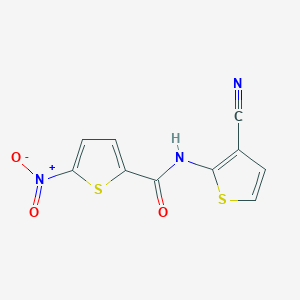
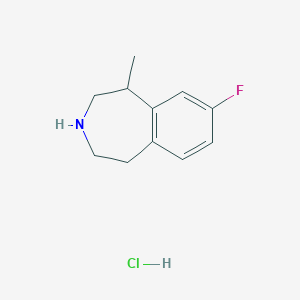
![2-[[1-(4-fluorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2918264.png)
![2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide](/img/structure/B2918267.png)


